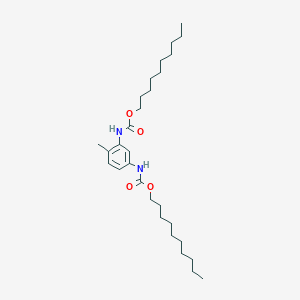![molecular formula C14H13NO4S2 B11543156 methyl {[(5Z)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B11543156.png)
methyl {[(5Z)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[(5Z)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 309.361 Da
IUPAC Name: [ (5Z)-5- (4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps One common synthetic route starts with 2-aminothiazole as the key precursor
Diazotization and Coupling:
Hydrolysis and Esterification:
Industrial Production:: Industrial-scale production methods typically involve optimized reaction conditions, purification steps, and yield enhancement. specific industrial processes for this compound may not be widely documented.
Chemical Reactions Analysis
Reactivity::
Oxidation: The thiazolidine ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may occur.
Substitution: The benzylidene group is susceptible to nucleophilic substitution.
Common Reagents and Conditions: Vary based on the specific reaction.
Major Products:: The major products depend on the reaction conditions. Hydrolysis yields the carboxylic acid, while esterification produces the methyl ester.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for thiazolidine derivatives.
Biology: Investigated for potential bioactivity.
Medicine: Possible pharmacological applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H13NO4S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H13NO4S2/c1-18-10-5-3-9(4-6-10)7-11-13(17)15-14(21-11)20-8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7- |
InChI Key |
YFTGKBDJNJWMGP-XFFZJAGNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)SCC(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)SCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[(N-acetylvalyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11543075.png)
![N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11543079.png)
![N-butyl-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543082.png)
![5-[2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11543091.png)
![4-[(E)-(2-{[(diphenylacetyl)amino]acetyl}hydrazinylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B11543092.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543094.png)

![4,4'-[benzene-1,4-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11543105.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11543110.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543123.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543126.png)
![(3Z)-3-(2-chlorobenzylidene)-5-[4-(propan-2-yl)phenyl]furan-2(3H)-one](/img/structure/B11543129.png)
![ethyl 5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B11543135.png)
